molecular formula C11H12IN B14431429 3-(2-Iodoethyl)-1-methyl-1H-indole CAS No. 78764-52-0

3-(2-Iodoethyl)-1-methyl-1H-indole

Cat. No.: B14431429
CAS No.: 78764-52-0
M. Wt: 285.12 g/mol
InChI Key: CJMIKJFMSCNERF-UHFFFAOYSA-N
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Description

3-(2-Iodoethyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of an iodine atom in the 2-ethyl position and a methyl group in the 1-position of the indole ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Iodoethyl)-1-methyl-1H-indole typically involves the iodination of 1-methylindole followed by the introduction of the 2-iodoethyl group. One common method involves the reaction of 1-methylindole with iodoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Iodoethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include 3-(2-azidoethyl)-1-methyl-1H-indole, 3-(2-thioethyl)-1-methyl-1H-indole, and 3-(2-alkoxyethyl)-1-methyl-1H-indole.

    Oxidation Reactions: Products include various oxidized indole derivatives.

    Reduction Reactions: Products include deiodinated indole derivatives and reduced functional groups.

Scientific Research Applications

3-(2-Iodoethyl)-1-methyl-1H-indole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Iodoethyl)-1-methyl-1H-indole is unique due to the presence of both the indole ring and the 2-iodoethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

78764-52-0

Molecular Formula

C11H12IN

Molecular Weight

285.12 g/mol

IUPAC Name

3-(2-iodoethyl)-1-methylindole

InChI

InChI=1S/C11H12IN/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3

InChI Key

CJMIKJFMSCNERF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCI

Origin of Product

United States

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